molecular formula C7H12O3 B072880 1-Hydroxycyclohexanecarboxylic acid CAS No. 1123-28-0

1-Hydroxycyclohexanecarboxylic acid

Cat. No. B072880
CAS RN: 1123-28-0
M. Wt: 144.17 g/mol
InChI Key: BPOVRAAUERBWFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-hydroxycyclohexanecarboxylic acid, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, involves selective transformations and Diels-Alder cycloadditions, showcasing the complex synthetic routes possible for such compounds (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999). Additionally, asymmetric Strecker synthesis has been applied to obtain stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, highlighting the importance of stereochemistry in the synthesis of these molecules (Fondekar, Volk, & Frahm, 1999).

Molecular Structure Analysis

Crystallographic studies on derivatives of 1-aminocyclohexane-1-carboxylic acid have provided insights into the conformation of these molecules, revealing that the cyclohexane rings adopt an almost perfect chair conformation. This structural information is crucial for understanding the reactivity and properties of these compounds (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Chemical Reactions and Properties

Research into the chemical reactions of cyclohexanecarboxylic acid derivatives has led to the discovery of novel reactions and the synthesis of highly functionalized compounds. For instance, microbial dihydroxylation followed by oxidative and rearrangement reactions has been used to synthesize enantiomerically pure cyclohexanecarboxylic acid derivatives, demonstrating the compound's versatility in organic synthesis (Myers, Siegel, Buzard, & Charest, 2001).

Scientific Research Applications

  • Synthesis of Various Compounds

    • Field : Organic Chemistry
    • Application : 1-Hydroxycyclohexanecarboxylic acid (1-HCHC) is used as a vital reagent for the synthesis of various compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular compound being synthesized. Unfortunately, the exact technical details or parameters are not provided .
    • Results : The outcome of this application would be the successful synthesis of various compounds .
  • Enzymatic Reactions

    • Field : Biochemistry
    • Application : 1-HCHC is used as a substrate for enzymatic reactions aimed at synthesizing polyunsaturated fatty acids, such as arachidonic acid .
    • Method : Again, the specific methods of application or experimental procedures would depend on the particular enzymatic reaction being carried out. Unfortunately, the exact technical details or parameters are not provided .
    • Results : The outcome of this application would be the successful synthesis of polyunsaturated fatty acids .
  • Inhibition of Cyclooxygenase (COX)

    • Field : Pharmacology
    • Application : 1-HCHC exhibits inhibitory properties toward the enzyme cyclooxygenase (COX). By impeding the activity of COX, 1-HCHC effectively reduces the production of prostaglandins .
    • Method : The specific methods of application or experimental procedures would depend on the particular pharmacological study being conducted. Unfortunately, the exact technical details or parameters are not provided .
    • Results : The outcome of this application would be the reduced production of prostaglandins .

Safety And Hazards

The hazard statements for 1-Hydroxycyclohexanecarboxylic acid are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

1-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOVRAAUERBWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277215
Record name 1-Hydroxycyclohexanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxycyclohexanecarboxylic acid

CAS RN

1123-28-0
Record name 1-Hydroxycyclohexanecarboxylic acid
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Record name 1-Hydroxycyclohexanecarboxylic acid
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Record name 1-hydroxycyclohexane-1-carboxylic acid
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Record name 1-Hydroxycyclohexanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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